molecular formula C4H11ClN2O2S B6597444 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride CAS No. 2461773-04-4

4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride

Cat. No. B6597444
M. Wt: 186.66 g/mol
InChI Key: YTVLLPGDFIMZOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1lambda6,2-thiazinane-1,1-dione hydrochloride (4-ATDH) is a heterocyclic organic compound that is widely used in the synthesis of drugs and other compounds. It has a wide range of applications in the fields of medicinal chemistry and pharmaceuticals. 4-ATDH has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. In addition, 4-ATDH has been used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyesters. 4-ATDH has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiazoles.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride involves the reaction of 2-mercaptobenzoic acid with chloroacetic acid to form 2-carboxymethylbenzenethiol. This intermediate is then reacted with ammonium hydroxide to form 2-amino-4-carboxymethylthiophenol. The final step involves the cyclization of this compound with phosgene to form 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride.

Starting Materials
2-mercaptobenzoic acid, chloroacetic acid, ammonium hydroxide, phosgene

Reaction
Step 1: 2-mercaptobenzoic acid is reacted with chloroacetic acid in the presence of a catalyst to form 2-carboxymethylbenzenethiol., Step 2: 2-carboxymethylbenzenethiol is then reacted with ammonium hydroxide to form 2-amino-4-carboxymethylthiophenol., Step 3: The final step involves the cyclization of 2-amino-4-carboxymethylthiophenol with phosgene to form 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride.

Scientific Research Applications

4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It has also been used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyesters. In addition, 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride has been used in the synthesis of various heterocyclic compounds, such as quinolines, pyridines, and thiazoles. 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride has also been used in the synthesis of various metal complexes, such as cobalt, nickel, and zinc complexes.

Mechanism Of Action

The mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is not fully understood. However, it is believed that 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride acts as a proton donor, and its reaction with other compounds is believed to involve the transfer of a proton from 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride to the other compound. This proton transfer is believed to be responsible for the formation of various metal complexes, as well as the formation of various heterocyclic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride are not fully understood. However, it is believed that 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride may have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body. In addition, 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride may have an effect on the activity of certain enzymes, as well as the activity of certain hormones.

Advantages And Limitations For Lab Experiments

The advantages of using 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride in laboratory experiments include its stability and low cost. 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is a stable compound and can be easily stored and handled in the laboratory. In addition, 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is a relatively inexpensive compound and can be easily obtained from chemical suppliers. The main limitation of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is its limited solubility in water. 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is only slightly soluble in water, and thus it can be difficult to dissolve in aqueous solutions.

Future Directions

The future directions of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride research include the development of new synthetic methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride. In addition, further research into the mechanism of action of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is needed in order to better understand its effects on the metabolism of drugs and the activity of enzymes and hormones. Finally, further research into the potential toxicity of 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride is needed in order to assess its safety for use in pharmaceuticals and other applications.

properties

IUPAC Name

1,1-dioxothiazinan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-4-1-2-9(7,8)6-3-4;/h4,6H,1-3,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVLLPGDFIMZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCC1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1lambda6,2-thiazinane-1,1-dione hydrochloride

CAS RN

2461773-04-4
Record name 4-amino-1lambda6,2-thiazinane-1,1-dione hydrochloride
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